molecular formula C11H15BO3 B8619469 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylboronic acid

3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylboronic acid

Cat. No.: B8619469
M. Wt: 206.05 g/mol
InChI Key: UZNNHRQYUVVTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylboronic acid is a useful research compound. Its molecular formula is C11H15BO3 and its molecular weight is 206.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15BO3

Molecular Weight

206.05 g/mol

IUPAC Name

(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid

InChI

InChI=1S/C11H15BO3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h6-7,13-14H,2-5H2,1H3

InChI Key

UZNNHRQYUVVTDH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(CCCC2)C=C1OC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 10 mL round bottom flask was charged with 3-bromo-5,6,7,8-tetrahydronaphthalen-2-yl methyl ether (560 mg, 2.32 mmol) and dried under high vacuum for 18 hours. The aryl bromide was diluted with THF (3.5 mL) and cooled to −78° C. with a dry ice/acetone bath. After 20 minutes, n-butyl lithium (2.5 M in hexane, 1.02 mL, 2.55 mmol) was added semi-drop wise. The reaction was kept at −78° C. for another hour before triethylborate (0.435 mL, 2.55 mmol) was added semi-drop wise and stirred at −78° C. for two hours. The reaction was quenched at −78° C. with 3M aq. HCl and allowed to warm to room temperature. The resulting biphasic mixture was partitioned between H2O and ethyl acetate (2×). The organics were combined and dried over Na2SO4, filtered and concentrated to give 510 mg (theoretical 478 mg) of 3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ylboronic acid as an ivory solid. 1H NMR shows contamination with ˜11% of the des-bromo by product. 1H NMR (400 MHz, CDCl3) δ 7.51 (s, 1 H), 6.61 (s, 1 H), 5.73 (s, 2 H), 3.87 (s, 3 H), 2.78 (m, 2 H), 2.71 (m, 2 H), 1.79 (m, 4 H).
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step Two
Quantity
0.435 mL
Type
reactant
Reaction Step Three

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